Beta-Amyloid (4-17) is a peptide fragment derived from the amyloid precursor protein, which plays a significant role in the pathology of Alzheimer's disease. This compound is part of a larger family of amyloid beta peptides, which are implicated in the formation of plaques that disrupt neuronal function and contribute to neurodegeneration. The specific fragment Beta-Amyloid (4-17) is of particular interest due to its involvement in the aggregation processes leading to amyloid plaque formation.
Beta-Amyloid peptides are generated through the enzymatic cleavage of amyloid precursor protein by beta-secretase and gamma-secretase. The cleavage at specific sites produces various lengths of amyloid beta peptides, including Beta-Amyloid (4-17), which corresponds to the amino acid sequence starting from the fourth amino acid to the seventeenth in the full-length peptide.
Beta-Amyloid (4-17) is classified as an amyloidogenic peptide. It is part of a broader category known as neurotoxic peptides that can aggregate and form insoluble fibrils, contributing to Alzheimer's disease pathology. This classification highlights its potential role in neurodegenerative processes and makes it a target for therapeutic research.
The synthesis of Beta-Amyloid (4-17) typically involves solid-phase peptide synthesis techniques, which allow for the stepwise addition of amino acids to form the desired peptide chain. One effective method includes using Fmoc (9-fluorenylmethoxycarbonyl) chemistry, where each amino acid is added sequentially to a resin-bound peptide chain.
Beta-Amyloid (4-17) consists of a sequence of amino acids that contributes to its ability to aggregate and form fibrils. The specific sequence includes critical residues that influence its structural conformation and aggregation propensity.
The molecular weight of Beta-Amyloid (4-17) can be calculated based on its amino acid composition, which typically results in a molecular weight around 1,500 Da. Structural studies using techniques like nuclear magnetic resonance spectroscopy and X-ray crystallography have provided insights into its conformation in solution.
Beta-Amyloid (4-17) undergoes several chemical reactions that facilitate its aggregation into larger structures:
The aggregation process can be monitored using techniques such as thioflavin T fluorescence assays, which detect fibril formation by measuring changes in fluorescence intensity as aggregates form.
The mechanism by which Beta-Amyloid (4-17) contributes to Alzheimer's disease involves its aggregation into insoluble fibrils that accumulate in the brain, leading to neuronal toxicity:
Studies have shown that soluble oligomers are more neurotoxic than mature fibrils, suggesting that early-stage aggregates play a critical role in synaptic dysfunction associated with Alzheimer's disease.
Beta-Amyloid (4-17) is typically a white to off-white powder when lyophilized. It is soluble in organic solvents and exhibits variable solubility in aqueous solutions depending on pH.
Beta-Amyloid (4-17) has several applications in research:
The isolation and sequencing of β-amyloid (Aβ) by Glenner and Wong in 1984 marked a pivotal advancement in Alzheimer’s disease (AD) research, identifying Aβ as the core component of cerebrovascular amyloid deposits [7] [8]. Early studies focused on full-length Aβ peptides (e.g., Aβ40/42), but subsequent investigations revealed that shorter proteolytic fragments, such as beta-amyloid (4-17), critically influence AD pathogenesis. This fragment encompasses residues 4–17 (KLVFFAEDVGSNKG) of the full Aβ sequence, spanning the hydrophobic core (KLVFF) and flanking polar residues [5] [9]. Its significance emerged from structural analyses demonstrating that beta-amyloid (4-17) contains:
Amyloid precursor protein (APP) undergoes proteolytic processing via two pathways:
Structural determinants within beta-amyloid (4–17) dictate its pathogenicity:
Region | Residues | Function |
---|---|---|
Hydrophobic core | 4–9 (KLVFFA) | Mediates initial monomer association via hydrophobic stacking |
Salt bridge domain | 11–14 (VGSN) | Stabilizes β-hairpin structures through D11–S14 hydrogen bonding |
Solubility modulator | 15–17 (KGA) | Enhances aqueous solubility; delays precipitation |
This fragment’s exposure in amyloidogenic processing enables its participation in early oligomerization events. BACE1 inhibitors reduce beta-amyloid (4–17) generation, validating its utility as a target engagement biomarker [2] [8].
Beta-amyloid (4–17) accelerates Aβ aggregation through two mechanisms:
Table: Aggregation Dynamics of Beta-Amyloid (4–17) vs. Full-Length Aβ42
Parameter | Beta-Amyloid (4–17) | Aβ42 | Significance |
---|---|---|---|
β-sheet propensity | 58–72% | 42–48% | Higher structural order in fragment |
Oligomer nucleation time | 10–50 ns | 200–500 ns | Faster assembly kinetics |
Critical nucleus size | 4–6 monomers | 8–12 monomers | Lower oligomer threshold for aggregation |
Co-aggregation with IAPP | Synergistic | Additive | Cross-seeding neurodegeneration in comorbid AD/T2D [3] |
Notably, beta-amyloid (4–17) promotes polymorphic fibril structures, evidenced by cryo-EM studies showing heterogeneous fibril morphologies when seeded with this fragment [5] [9]. Its role in toxic oligomer formation is underscored by:
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 54705-14-5